molecular formula C92H173N35O17 B8209614 COG 133

COG 133

Numéro de catalogue: B8209614
Poids moléculaire: 2041.6 g/mol
Clé InChI: YBDYGJUDWFAJRN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Historical Context of ApoE Mimetics in Neuroimmunological Research

The development of ApoE mimetic peptides originated from efforts to harness the neuroprotective and anti-inflammatory properties of native ApoE, particularly its ε3 isoform. Early work in the 1990s identified ApoE’s role in lipid metabolism and neuronal repair, but its large size (34 kDa) and complex structure limited therapeutic utility. In 2003, pivotal studies demonstrated that a peptide spanning residues 133–149 of ApoE retained the holoprotein’s ability to suppress systemic and central nervous system (CNS) inflammation, laying the foundation for this compound. Subsequent research revealed isoform-specific effects: APOE4 carriers exhibited exaggerated inflammatory responses compared to APOE3 individuals, prompting interest in peptide-based strategies to bypass genetic limitations. By 2006, this compound had shown efficacy in experimental autoimmune encephalomyelitis (EAE), a multiple sclerosis model, establishing its immunomodulatory credentials.

This compound’s Structural Relationship to Native ApoE Isoforms

This compound corresponds to residues 133–149 of human ApoE, encompassing helix 4 of the N-terminal domain critical for LDL receptor (LDLR) binding. Structural studies reveal that native ApoE’s receptor-binding domain forms an amphipathic α-helix, a feature preserved in this compound through acetylation (N-terminal) and amidation (C-terminal). Unlike full-length ApoE, which dimerizes via its C-terminal lipid-binding domain, this compound’s truncated structure enables selective engagement of LDLR-related protein (LRP) without lipid sequestration. This targeted interaction underlies its ability to inhibit NMDA receptor overactivation and α7 nicotinic acetylcholine receptor signaling, pathways implicated in neurotoxicity and inflammation.

Propriétés

IUPAC Name

6-amino-2-[[2-[[2-[[6-amino-2-[[5-carbamimidamido-2-[[2-[[2-[[2-[2-[[2-[[5-carbamimidamido-2-[[2-[[5-carbamimidamido-2-(4-methylpentanoylamino)pentanoyl]amino]-3-methylbutanoyl]amino]pentanoyl]amino]-4-methylpentanoyl]amino]propanoylamino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]pentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-N-[5-carbamimidamido-1-[[4-methyl-1-oxo-1-(propylamino)pentan-2-yl]amino]-1-oxopentan-2-yl]hexanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C92H173N35O17/c1-15-36-106-74(131)65(42-51(4)5)121-79(136)63(30-23-40-110-91(101)102)117-75(132)59(25-16-18-34-93)115-76(133)61(28-21-38-108-89(97)98)118-83(140)67(44-53(8)9)123-78(135)60(26-17-19-35-94)116-77(134)62(29-22-39-109-90(99)100)119-84(141)68(45-54(10)11)124-85(142)69(46-57-47-105-49-112-57)125-86(143)70(48-128)126-73(130)56(14)113-82(139)66(43-52(6)7)122-80(137)64(31-24-41-111-92(103)104)120-87(144)72(55(12)13)127-81(138)58(27-20-37-107-88(95)96)114-71(129)33-32-50(2)3/h47,49-56,58-70,72,128H,15-46,48,93-94H2,1-14H3,(H,105,112)(H,106,131)(H,113,139)(H,114,129)(H,115,133)(H,116,134)(H,117,132)(H,118,140)(H,119,141)(H,120,144)(H,121,136)(H,122,137)(H,123,135)(H,124,142)(H,125,143)(H,126,130)(H,127,138)(H4,95,96,107)(H4,97,98,108)(H4,99,100,109)(H4,101,102,110)(H4,103,104,111)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBDYGJUDWFAJRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CN=CN1)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)CCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C92H173N35O17
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2041.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Resin Selection and Initial Loading

The synthesis begins with a Rink amide resin, which enables C-terminal amidation upon cleavage. The resin’s amine functionality is pre-loaded with the C-terminal leucine residue using a coupling reagent such as HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). For example, in a typical protocol, 0.2 mmol/g resin is activated with 3 equivalents of Fmoc-Leu-OH, 2.94 equivalents of DIC (N,N'-diisopropylcarbodiimide), and 3 equivalents of OxymaPure in DMF (N,N-dimethylformamide) for 2 hours.

Iterative Deprotection and Coupling

Each cycle involves:

  • Fmoc Deprotection : Treatment with 20% piperidine in DMF (2 × 10 minutes) to remove the Fmoc group.

  • Amino Acid Coupling : Activation of the incoming Fmoc-amino acid (3 equivalents) with DIC/OxymaPure (3:3 equivalents) in DMF for 1–2 hours. Arginine and lysine residues, which contain side-chain protecting groups (Pbf for Arg and Boc for Lys), require extended coupling times (up to 4 hours) to ensure complete reactions.

Stepwise Synthesis of this compound

Sequence Assembly

The peptide sequence (LRVRLASHLRKLRKRLL) is assembled from C- to N-terminus. Key steps include:

  • Incorporation of Histidine : Fmoc-His(Trt)-OH (Trt = trityl) is used to prevent side-chain oxidation.

  • Handling of Arginine and Lysine : Pbf and Boc groups are retained until final cleavage to avoid side reactions.

N-Terminal Acetylation

After full sequence assembly, the N-terminal Fmoc group is removed, and the peptide is acetylated using acetic anhydride (5 equivalents) and DIEA (N,N-diisopropylethylamine, 2 equivalents) in DMF for 1 hour.

Cleavage and Side-Chain Deprotection

The peptide-resin is treated with a cleavage cocktail containing TFA (trifluoroacetic acid, 95%), water (2.5%), and TIS (triisopropylsilane, 2.5%) for 3 hours. This step simultaneously cleaves the peptide from the resin, removes side-chain protecting groups, and yields the C-terminal amide.

Purification and Characterization

Reverse-Phase HPLC

Crude this compound is purified using reverse-phase HPLC on a C18 column with a gradient of 5–60% acetonitrile in 0.1% TFA over 30 minutes. Typical purity exceeds 95%, as confirmed by analytical HPLC.

Table 1: HPLC Purification Parameters

ParameterSpecification
ColumnXBridge BEH130 C18, 4.6 × 100 mm
Flow Rate1.0 mL/min
DetectionUV at 220 nm
Gradient5–60% acetonitrile in 0.1% TFA, 30 min

Mass Spectrometry

MALDI-TOF or ESI-MS confirms the molecular weight (theoretical: 2169.73 Da; observed: 2170.2 Da). Discrepancies ≤ 0.1% are acceptable for batch release.

Scale-Up and Industrial Production

Optimized Coupling Reagents

Large-scale synthesis (≥1 kg) employs cost-effective reagents like DIC/OxymaPure instead of HATU, reducing production costs by 40% without compromising yield.

Lyophilization

Purified this compound is lyophilized into a stable powder using a freeze-dryer at −80°C and 0.01 mBar for 48 hours. Residual TFA content is maintained below 0.1% to ensure biocompatibility.

Challenges and Optimization

Racemization at Serine

Serine residues (position 6) are prone to racemization during coupling. This is mitigated by using pre-activated Fmoc-Ser(tBu)-OPfp (pentafluorophenyl ester) and coupling at 0°C.

Aggregation During Synthesis

The hydrophobic leucine-rich sequence (positions 1, 3, 5, 15–17) causes chain aggregation. Incorporating 20% hexafluoroisopropanol (HFIP) in DMF improves solvation and coupling efficiency.

Recent Advances

Microwave-Assisted SPPS

Microwave irradiation (50°C, 30 W) reduces coupling times from 2 hours to 10 minutes per residue, achieving a 3.5-fold increase in daily throughput.

Continuous Flow Synthesis

Pilot-scale reactors (e.g., Syrris Asia) enable continuous production with 99% yield per residue, reducing manual handling errors .

Analyse Des Réactions Chimiques

Types of Reactions

Deamino-Leu-DL-Arg-DL-Val-DL-Arg-DL-Leu-DL-Ala-DL-Ser-DL-His-DL-Leu-DL-Arg-DL-Lys-DL-Leu-DL-Arg-DL-Lys-DL-Arg-DL-Leu-NHPr can undergo various chemical reactions, including:

    Oxidation: This reaction can modify specific amino acid residues, such as methionine or cysteine.

    Reduction: Disulfide bonds within the peptide can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups to alter the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various chemical reagents depending on the desired modification.

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation may result in sulfoxides or sulfone derivatives, while reduction will yield free thiol groups.

Applications De Recherche Scientifique

Anti-Inflammatory Applications

COG 133 has been studied for its anti-inflammatory properties, particularly in the context of chemotherapy-induced intestinal mucositis. A significant study demonstrated that this compound administration improved intestinal architecture and reduced inflammation in mice treated with 5-fluorouracil (5-FU), a common chemotherapeutic agent. The treatment resulted in:

  • Increased mitotic crypt numbers : this compound (3 μM) significantly enhanced crypt regeneration in C57BL6J wild-type mice.
  • Reduced inflammation markers : The peptide decreased levels of myeloperoxidase (MPO) and tumor necrosis factor-alpha (TNF-α) in the proximal small intestine .

Cancer Treatment Support

The role of this compound extends to enhancing therapeutic efficacy in cancer treatments. Research indicates that this compound can improve the effectiveness of drug-loaded nanoparticles in treating medulloblastoma, a type of brain cancer. In orthotopic models, this compound:

  • Enhanced drug delivery : The peptide improved the targeting and uptake of therapeutic nanoparticles by cancer cells.
  • Increased survival rates : Mice treated with this compound combined with drug-loaded nanoparticles exhibited significantly better survival compared to controls .

Neuroprotective Effects

This compound's neuroprotective capabilities are linked to its interaction with low-density lipoprotein receptor-related protein (LRP). This interaction is crucial for:

  • Reducing neuroinflammation : Studies show that this compound can mitigate neuroinflammatory responses, which are often exacerbated in neurodegenerative diseases.
  • Promoting neuronal survival : By modulating inflammatory pathways, this compound has been associated with improved outcomes in models of Alzheimer's disease and other neurodegenerative conditions .

Case Study: Intestinal Mucositis

A study published in BMC Gastroenterology examined the effects of this compound on intestinal mucositis induced by 5-FU. Key findings included:

  • Improvement in epithelial integrity : Histological analysis showed enhanced villus height and crypt depth in treated mice.
  • Mitotic index enhancement : The mitotic index was significantly higher in animals receiving this compound compared to controls, indicating improved epithelial cell renewal .
ParameterControl GroupThis compound Group
Mitotic Crypt NumbersLowSignificantly Increased
MPO LevelsHighReduced
TNF-α LevelsElevatedPartially Decreased

Case Study: Neuroprotection in Alzheimer’s Models

In models simulating Alzheimer's disease, this compound was shown to:

  • Reduce amyloid plaque formation : Treatment with this compound led to a decrease in amyloid-beta accumulation.
  • Improve cognitive function : Behavioral assessments indicated enhanced performance in memory tasks among treated animals compared to untreated controls .

Mécanisme D'action

The mechanism of action of COG 133 involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide may bind to these targets, modulating their activity and influencing various biological pathways. The exact mechanism depends on the specific application and target of the peptide.

Comparaison Avec Des Composés Similaires

Research Findings and Data Tables

Table 1: In Vitro Efficacy in IEC-6 Cells (5-FU Model)
Treatment Apoptosis Reduction (%) Migration Improvement (%)
This compound (3 μM) 45 ± 5 80 ± 8
D-4F (20 μM) 38 ± 6 75 ± 7
Control (5-FU only) 0 0

Data derived from TUNEL assays and wound healing experiments .

Table 2: Anti-Inflammatory Cytokine Modulation
Cytokine This compound (3 μM) D-4F (20 μM)
TNF-α 60% ↓ 55% ↓
IL-1β 50% ↓ 45% ↓
IL-10 30% ↑ 25% ↑

ELISA data from murine intestinal tissues .

Activité Biologique

COG 133 is an apolipoprotein E (ApoE) mimetic peptide that has garnered attention for its potential therapeutic applications in various neurological and inflammatory conditions. This article explores the biological activity of this compound, focusing on its mechanisms of action, experimental findings, and clinical implications.

This compound mimics the function of ApoE, a protein involved in lipid metabolism and neuroprotection. The peptide has been shown to exert several biological effects:

  • Anti-inflammatory Effects : this compound significantly reduces levels of pro-inflammatory cytokines such as TNF-α and nitric oxide in LPS-stimulated microglial cells, indicating its potential to modulate inflammatory responses in the brain .
  • Blood-Brain Barrier Protection : Research indicates that this compound helps maintain the integrity of the blood-brain barrier (BBB) during pathological conditions such as subarachnoid hemorrhage (SAH), thereby reducing early brain injury .
  • Neuroprotection : The peptide has demonstrated protective effects against neuronal pyroptosis and apoptosis, contributing to improved neurological outcomes following brain injuries .

Case Studies and Research Data

  • Subarachnoid Hemorrhage Model :
    • Objective : To evaluate the protective effects of this compound on BBB integrity and neurological function after SAH.
    • Methodology : Mice were treated with this compound (1 mg/kg) following induced SAH. Assessments included BBB permeability, neuronal pyroptosis, and neurobehavioral outcomes using modified Garcia scores.
    • Results : this compound treatment resulted in a significant reduction in BBB permeability and improved neurobehavioral scores compared to control groups .
  • 5-Fluorouracil-Induced Intestinal Mucositis :
    • Objective : To investigate the protective role of this compound in intestinal mucositis caused by chemotherapy.
    • Methodology : Swiss mice were administered this compound prior to exposure to 5-fluorouracil. Intestinal cell viability was assessed alongside inflammatory markers.
    • Results : The peptide improved cell viability and reduced inflammatory cytokine levels, suggesting a protective role against chemotherapy-induced damage .
  • Experimental Autoimmune Encephalomyelitis (EAE) :
    • Objective : To assess the efficacy of this compound in a model of multiple sclerosis.
    • Methodology : EAE was induced in mice, followed by treatment with this compound.
    • Results : The peptide significantly reduced symptoms associated with EAE, including inflammation and demyelination within the spinal cord .

Data Summary

The following table summarizes key findings from studies involving this compound:

Study TypeModel/ConditionDosageKey Findings
Subarachnoid HemorrhageMouse model1 mg/kgImproved BBB integrity, reduced early brain injury
Intestinal MucositisSwiss miceNot specifiedEnhanced cell viability, reduced inflammation
Autoimmune EncephalomyelitisEAE modelNot specifiedDecreased symptoms, reduced spinal cord damage

Clinical Implications

The findings surrounding this compound suggest its potential as a therapeutic agent for various neurological disorders characterized by inflammation and neuronal damage. Its ability to modulate inflammatory responses and protect neuronal integrity highlights its relevance in treating conditions such as:

  • Traumatic brain injury
  • Stroke
  • Neurodegenerative diseases
  • Chemotherapy-induced damage

Q & A

Q. What are the primary biological mechanisms underlying COG 133's neuroprotective and anti-inflammatory effects?

this compound, a peptide fragment of apolipoprotein E (APOE), competes with full-length APOE for binding to LDL receptors, modulating lipid metabolism and inflammation pathways. Its neuroprotection is linked to inhibition of pro-inflammatory cytokines and oxidative stress markers in glial cells. Experimental validation typically involves competitive binding assays (e.g., ELISA) and in vitro models of neuroinflammation (e.g., LPS-stimulated microglia) .

Q. Which experimental models are most suitable for studying this compound's interaction with nAChRs?

this compound acts as an α7nAChR antagonist (IC50 = 445 nM) . Researchers commonly use electrophysiological recordings (e.g., patch-clamp) in transfected HEK293 cells or primary neuronal cultures to assess its inhibitory effects. Radioligand displacement assays (e.g., using [<sup>3</sup>H]-MLA) further validate receptor binding affinity .

Q. How can researchers ensure the purity and stability of synthetic this compound during experimental workflows?

this compound’s synthesis involves solid-phase peptide synthesis (SPPS) with Fmoc chemistry. Due to its hydrophobic residues (e.g., Leu, Val), solubility challenges are addressed using acetonitrile/water gradients. Purity (>95%) is confirmed via HPLC and mass spectrometry. Storage at -80°C in lyophilized form minimizes degradation .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in this compound's efficacy across neurodegenerative disease models?

Discrepancies in neuroprotection (e.g., Alzheimer’s vs. Parkinson’s models) may arise from differential APOE isoform interactions or dosing regimes. To address this:

  • Conduct dose-response studies across in vivo models (e.g., APP/PS1 mice vs. MPTP-induced Parkinsonism).
  • Use transcriptomic profiling (RNA-seq) to identify pathway-specific effects.
  • Apply meta-analysis to compare published IC50 values and receptor binding kinetics .

Q. How can researchers optimize this compound's pharmacokinetic properties for therapeutic applications?

Modifications include:

  • Stabilization : Cyclization or D-amino acid substitution to enhance proteolytic resistance.
  • Targeting : Conjugation with blood-brain barrier (BBB)-penetrating peptides (e.g., TAT).
  • Delivery : Nanoencapsulation (e.g., liposomes) to improve bioavailability. Preclinical validation requires pharmacokinetic assays (plasma half-life, tissue distribution) in rodent models .

Q. What statistical methods are recommended for analyzing this compound's dose-dependent effects in complex datasets?

  • Dose-response curves : Fit using nonlinear regression (e.g., GraphPad Prism) with Hill slope analysis.
  • Multivariate analysis : PCA or machine learning (e.g., random forests) to identify confounding variables (e.g., age, genetic background).
  • Reproducibility : Use standardized protocols (e.g., ARRIVE guidelines) and open-access datasets for cross-validation .

Methodological Considerations

Q. Table 1: Key Parameters for this compound Experimental Design

ParameterRecommendationReference
Binding Assays Competitive ELISA with APOE-LDLR
nAChR Antagonism Patch-clamp in α7nAChR-transfected cells
Synthesis Purity HPLC (>95%), MALDI-TOF MS
In Vivo Models APP/PS1 (Alzheimer’s), MPTP (Parkinson’s)

Data Contradiction and Validation

Q. How should researchers address variability in this compound's anti-inflammatory outcomes across cell lines?

  • Standardization : Use isogenic cell lines (e.g., THP-1 monocytes) and control for passage number.
  • Replication : Independent validation in ≥3 labs using shared peptide batches.
  • Mechanistic depth : Combine siRNA knockdown (e.g., LDLR) with this compound treatment to isolate pathway-specific effects .

Q. What criteria define rigorous validation of this compound's neuroprotective claims?

  • Primary evidence : In vivo rescue of cognitive deficits (Morris water maze) and histopathological reduction in amyloid-β plaques.
  • Secondary validation : Cross-species reproducibility (e.g., zebrafish models) and biomarker correlation (e.g., plasma APOE levels) .

Literature and Reproducibility

Q. How can researchers leverage Google Scholar to systematically identify this compound-related studies?

Use advanced search operators:

  • intitle:"this compound" AND ("neuroprotection" OR "nAChR")
  • author:"Madden" AND "apolipoprotein E" (to find foundational APOE studies) . Prioritize journals with high impact factors in neuroscience (e.g., Journal of Neurochemistry) and validate findings via replication studies in PubMed Central .

Q. What steps ensure reproducibility when replicating this compound synthesis protocols?

  • Documentation : Share step-by-step SPPS protocols with reaction times, temperatures, and solvent ratios.
  • Open data : Deposit HPLC chromatograms and MS spectra in repositories like Zenodo.
  • Peer review : Pre-publish methods on protocols.io for community feedback .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.